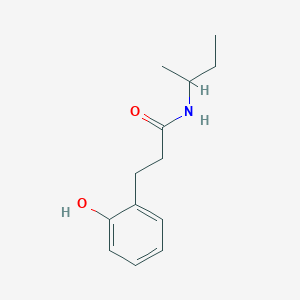

n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide

Description

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-butan-2-yl-3-(2-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C13H19NO2/c1-3-10(2)14-13(16)9-8-11-6-4-5-7-12(11)15/h4-7,10,15H,3,8-9H2,1-2H3,(H,14,16) |

InChI Key |

BNJBRDNALPVPKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)CCC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide typically involves the reaction of 2-hydroxybenzaldehyde with sec-butylamine and a suitable acylating agent. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Raw Materials: High-purity 2-hydroxybenzaldehyde and sec-butylamine.

Reaction Vessels: Stainless steel reactors with temperature and pressure control.

Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-(2-oxophenyl)propanamide.

Reduction: Formation of n-(Sec-butyl)-3-(2-aminophenyl)propanamide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to investigate its effects on various biological pathways.

Medicine

In

Biological Activity

N-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure

The compound features a propanamide backbone with a sec-butyl group and a 2-hydroxyphenyl substituent, which may influence its biological activity through various mechanisms.

1. Anti-Inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, diarylheptanoids have shown the ability to inhibit reactive oxygen species (ROS) production and pro-inflammatory cytokine expression in macrophages. These findings suggest that this compound may also possess similar anti-inflammatory effects.

Table 1: Inhibitory Effects of Related Compounds on ROS Production

| Compound | Inhibition of ROS (%) | Cytokine IL-1β Inhibition (%) | Cytokine IL-6 Inhibition (%) |

|---|---|---|---|

| Diarylheptanoid 1a | >80% | 30-50% | >60% |

| Diarylheptanoid 3b | >80% | 30-50% | >60% |

| Tedarene A | Reference | Reference | Reference |

2. Anticancer Activity

Compounds structurally related to this compound have been evaluated for their antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating potent anticancer activity.

Table 2: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl-3-(4-chlorophenyl)... | HeLa | 0.69 |

| Methyl-3-(4-chlorophenyl)... | Doxorubicin | 2.29 |

| N-(Sec-butyl)-3-(2-hydroxyphenyl)... | TBD | TBD |

The biological activities of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. The presence of the hydroxyl group on the phenyl ring could enhance hydrogen bonding interactions with target proteins, potentially increasing binding affinity and biological efficacy.

Case Studies

A study evaluating the effects of structurally similar compounds on inflammation demonstrated significant reductions in nitrite production and cytokine expression in LPS-stimulated macrophages. This suggests that this compound may exhibit similar protective effects against inflammatory responses.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The sec-butyl group distinguishes this compound from other N-alkyl/aryl propanamides:

- This contrasts with the aliphatic sec-butyl, which may improve metabolic stability due to reduced susceptibility to oxidative metabolism .

- However, the absence of alkyl branching might reduce steric shielding, increasing susceptibility to enzymatic degradation .

- N-(tert-Butyl) analogs : Bulkier tert-butyl groups (e.g., in compound 30a, ) create greater steric hindrance, which could enhance selectivity for specific targets but reduce solubility .

Table 1: Comparison of N-Substituents

| Compound | N-Substituent | Key Properties |

|---|---|---|

| N-(sec-Butyl)-... | sec-Butyl | Moderate steric hindrance, improved metabolic stability |

| A38 | Benzyl | Aromatic, high hydrophobicity |

| A39 | Phenyl | Rigid, planar geometry |

| 30a | tert-Butyl | High steric hindrance, low solubility |

Positional Isomerism of the Hydroxyphenyl Group

The 2-hydroxyphenyl (ortho) moiety in the target compound differs from analogs with para-substituted hydroxyl groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.